2-(3,4-Dimethylphenylamino)propionic acid
Description
Contextualization within Amino Acid Derivatives and Anilides
2-(3,4-Dimethylphenylamino)propionic acid can be classified as both an amino acid derivative and an anilide, granting it a unique chemical character.
Amino Acid Derivative: The core of the molecule is a propionic acid structure with an amino group at the second carbon (alpha-carbon), making it a derivative of the natural amino acid alanine. Amino acid derivatives are foundational in chemical research and development, serving as building blocks for more complex molecules. nbinno.com Modifications to the basic amino acid structure, such as the N-substitution seen in this compound, are key to creating molecules tailored for specific biological or material properties. nbinno.com These derivatives are indispensable in fields from pharmaceuticals to materials science. nbinno.com
Anilide Structure: The molecule also features a substituted aniline (B41778) (3,4-dimethylaniline) linked to the amino acid core via the nitrogen atom. This N-phenyl group is characteristic of anilides. The anilide functional group is a significant feature in many pharmaceutical compounds. researchgate.net The general structure, involving an aromatic ring and an amide or amine linkage, is a common motif in local anesthetics like lidocaine (B1675312) and prilocaine, where modifications to the aromatic ring influence pharmacological properties. youtube.com
This dual classification means that this compound possesses the chirality and reactive carboxyl and amino groups of an amino acid, combined with the aromatic and structural characteristics of an anilide.
Potential Relevance in Medicinal Chemistry and Chemical Biology
The structural motifs present in this compound suggest its potential as a valuable intermediate or scaffold in medicinal chemistry. Aryl propionic acid derivatives are a major class of non-steroidal anti-inflammatory drugs (NSAIDs), with well-known examples like Ibuprofen and Naproxen. orientjchem.orgorgsyn.orghumanjournals.com These compounds are widely used to treat arthritis and other musculoskeletal disorders. orientjchem.org The research into aryl propionic acid derivatives extends beyond inflammation to include anticancer, antibacterial, and anticonvulsant activities. orientjchem.orgresearchgate.net
Furthermore, functionalized amino acids and their derivatives have been investigated for a range of therapeutic applications, including the treatment of epilepsy and neuropathic pain. nih.gov The specific arrangement of aromatic and acidic functional groups is crucial for interaction with biological targets. For instance, similar phenylamino (B1219803) scaffolds have been incorporated into quinone structures to develop compounds with antiproliferative activity against cancer cells. mdpi.com The synthesis of related N-substituted β-amino acid derivatives has also yielded compounds with promising antimicrobial activity against multidrug-resistant pathogens. nih.gov
Overview of Research Directions for Phenylamino Propionic Acid Scaffolds
The phenylamino propionic acid scaffold is a promising area of research in drug discovery. Scientists often create libraries of related compounds by modifying the substituents on the phenyl ring or altering the propionic acid backbone to explore structure-activity relationships (SAR). nih.gov
Key research directions for this class of compounds include:
Enzyme Inhibition: The scaffold is being explored for the development of inhibitors for various enzymes. For example, 2-(phenylamino)-7,8-dihydroquinazolin-5(6H)-one, a related scaffold, has been identified as a promising starting point for developing potent and selective monoamine oxidase B (MAO-B) inhibitors for potential use in neurodegenerative diseases like Parkinson's and Alzheimer's. nih.gov
Antimicrobial Agents: As the threat of antibiotic resistance grows, novel scaffolds are urgently needed. Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have been synthesized and shown to exhibit structure-dependent antimicrobial activity against ESKAPE group bacteria and drug-resistant Candida species. nih.gov
Anticancer Therapeutics: The phenylamino moiety is a feature in various anticancer agents. Recent studies on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have identified compounds with both anticancer and antioxidant properties, suggesting the scaffold's potential for developing new cancer treatments. mdpi.com
Metabolic Disease Targets: Propionic acid analogues are being investigated as agonists for G protein-coupled receptors like GPR120, which is a target for the treatment of type 2 diabetes. researchgate.net
The synthesis of diverse molecules based on the phenylamino propionic acid framework allows researchers to systematically probe biological systems and identify lead compounds for the development of new therapeutics.
Structure
3D Structure
Properties
IUPAC Name |
2-(3,4-dimethylanilino)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-7-4-5-10(6-8(7)2)12-9(3)11(13)14/h4-6,9,12H,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXGOZGJGLUEQCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(C)C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Synthesis Strategies for 2 3,4 Dimethylphenylamino Propionic Acid
Classical and Contemporary Synthetic Routes
The construction of the 2-(3,4-dimethylphenylamino)propionic acid molecule hinges on the formation of a crucial carbon-nitrogen bond between the propionic acid backbone and the 3,4-dimethylaniline (B50824) moiety.
Nucleophilic Substitution Reactions on Propionic Acid Derivatives
A primary and straightforward approach involves the nucleophilic substitution of a suitable leaving group on a propionic acid derivative with 3,4-dimethylaniline. Typically, a 2-halopropionic acid, such as 2-bromopropionic acid or 2-chloropropionic acid, serves as the electrophile. The lone pair of electrons on the nitrogen atom of 3,4-dimethylaniline attacks the electrophilic carbon atom bearing the halogen, leading to the displacement of the halide and the formation of the desired C-N bond.
This reaction is often carried out in the presence of a base to neutralize the hydrohalic acid byproduct, thereby driving the reaction to completion. The choice of solvent and reaction temperature is critical to optimize the yield and minimize side reactions. A variety of solvents can be employed, with polar aprotic solvents often being favored.
A similar strategy can be applied to other derivatives of propionic acid, such as esters. For instance, the reaction between an ester of 2-halopropionic acid and 3,4-dimethylaniline, followed by hydrolysis of the resulting ester, provides another route to the target molecule.
Amination Protocols for Phenyl Moiety Incorporation
Reductive amination offers an alternative pathway for the synthesis of this compound. This method typically involves the reaction of a carbonyl compound, such as pyruvic acid (2-oxopropanoic acid) or its ester, with 3,4-dimethylaniline to form an intermediate imine. The subsequent in-situ reduction of the imine yields the final product. researchgate.netmdpi.com
Common reducing agents for this transformation include sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation. The conditions for reductive amination can be tailored to favor the formation of the secondary amine. This one-pot reaction is often efficient and avoids the need to handle halogenated starting materials.
Another important amination strategy is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction has become a powerful tool for the formation of carbon-nitrogen bonds. In this context, a propionic acid derivative (or its precursor) bearing a suitable leaving group (like a triflate or halide) on the aromatic ring could be coupled with an amino-propionic acid derivative. However, a more direct application would involve the coupling of an aryl halide or triflate with an amino acid ester. For the synthesis of this compound, this would typically involve the reaction of 3,4-dimethylhalobenzene with a 2-aminopropionic acid ester in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base.
Chiral Synthesis Approaches for Enantiomeric Purity Control
Since this compound possesses a stereocenter at the second carbon of the propionic acid chain, the synthesis of enantiomerically pure forms is of significant interest. Several strategies can be employed to achieve this.
One common approach is the use of chiral auxiliaries. nih.govmdpi.comsci-hub.se A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the starting material to direct the stereochemical outcome of a reaction. After the desired stereocenter is established, the auxiliary is removed. For example, a chiral oxazolidinone can be acylated with a propionyl group, and subsequent stereoselective alkylation or amination can be performed.
Enzymatic resolution is another powerful technique for separating enantiomers. researchgate.net Lipases are frequently used to selectively acylate one enantiomer of a racemic mixture of the corresponding alcohol or amine, allowing for the separation of the acylated and unreacted enantiomers. Alternatively, a racemic mixture of the final acid can be resolved through the formation of diastereomeric salts with a chiral amine, followed by fractional crystallization.
Asymmetric catalysis provides a more direct and atom-economical route to enantiomerically enriched products. mdpi.com This involves the use of a chiral catalyst to favor the formation of one enantiomer over the other. For instance, asymmetric hydrogenation of a suitable prochiral enamine precursor, derived from 3,4-dimethylaniline and an acrylic acid derivative, could yield the desired chiral product.
Green Chemistry Principles in Synthesis
The application of green chemistry principles aims to design chemical processes that are more environmentally friendly. google.com This includes the use of catalysts, alternative reaction media, and solvent-free conditions.
Catalyst-Mediated Reactions
Catalysis plays a pivotal role in green chemistry by enabling reactions to proceed with higher efficiency and selectivity under milder conditions. As mentioned earlier, palladium-catalyzed reactions like the Buchwald-Hartwig amination are highly effective for C-N bond formation. mdpi.com The development of more active and stable catalysts allows for lower catalyst loadings and the use of more benign reaction conditions.
Phase-transfer catalysis is another green technique that can be applied to nucleophilic substitution reactions. By using a phase-transfer catalyst, the reaction between an aqueous solution of a salt of 3,4-dimethylaniline and an organic solution of a 2-halopropionic acid derivative can be facilitated, reducing the need for harsh organic solvents. orgsyn.org
Solvent-Free and Environmentally Benign Reaction Conditions
Performing reactions in the absence of a solvent or in environmentally benign solvents like water or supercritical fluids is a key aspect of green chemistry. Solvent-free reactions, often facilitated by microwave irradiation, can lead to significantly reduced reaction times and waste generation.
The use of water as a solvent is highly desirable due to its low cost, non-toxicity, and non-flammability. While the reactants for the synthesis of this compound may have limited water solubility, the use of surfactants or co-solvents can sometimes overcome this limitation.
Recent research has focused on developing synthetic protocols that minimize the use of hazardous reagents and solvents. For example, the use of dimethyl carbonate as a green methylating and carbonylating agent has been explored for the synthesis of various arylpropionic acids. orgsyn.org
Below is a table summarizing the key synthetic approaches discussed:
| Synthetic Approach | Key Reagents | Advantages | Considerations |
| Nucleophilic Substitution | 2-Halopropionic acid, 3,4-Dimethylaniline, Base | Straightforward, readily available starting materials | Potential for side reactions, use of halogenated compounds |
| Reductive Amination | Pyruvic acid, 3,4-Dimethylaniline, Reducing agent | One-pot procedure, avoids halogenated reagents | Control of reaction conditions to prevent over-reduction |
| Buchwald-Hartwig Amination | Aryl halide/triflate, 2-Aminopropionic acid ester, Pd catalyst, Ligand, Base | High efficiency, broad substrate scope | Cost of catalyst and ligands, requires inert atmosphere |
| Chiral Synthesis | Chiral auxiliaries, Enzymes, Asymmetric catalysts | Access to enantiomerically pure products | Additional synthetic steps, cost of chiral reagents |
| Green Chemistry Approaches | Catalysts, Water or no solvent | Reduced environmental impact, improved safety | May require specialized equipment or conditions |
Synthesis of Derivatized Analogs and Structural Homologs of this compound
The core structure of this compound presents multiple sites for chemical modification, enabling the synthesis of a diverse library of derivatized analogs and structural homologs. Strategic modifications to the phenyl ring, alterations of the propionic acid side chain, and conjugation with heterocyclic systems are key strategies employed to explore the structure-activity relationships of this chemical scaffold. These synthetic efforts aim to generate novel molecules with tailored chemical properties.
Modifications of the Phenyl Ring Substituents
Key Synthetic Approaches:
Halogenation: Introduction of halogen atoms (e.g., Cl, Br) onto the phenyl ring can be achieved through electrophilic aromatic substitution. The reaction conditions, such as the choice of Lewis acid catalyst and solvent, can be optimized to control the regioselectivity of the substitution.
Nitration and Reduction: Nitration of the aromatic ring, followed by reduction of the nitro group to an amine, provides a pathway to introduce additional amino substituents. This new amino group can then serve as a handle for further derivatization.
Friedel-Crafts Reactions: Acylation or alkylation at the vacant positions on the phenyl ring can introduce new carbon-based substituents. For instance, reacting the parent molecule with an acyl chloride in the presence of a Lewis acid like AlCl₃ could yield a keto-derivative.
Table 1: Examples of Phenyl Ring Modifications This table is illustrative of potential synthetic modifications based on standard organic chemistry principles.
| Target Analog | Synthetic Strategy | Key Reagents | Potential Outcome |
| Chloro-substituted analog | Electrophilic Halogenation | Cl₂, AlCl₃ | Introduction of one or more chlorine atoms onto the phenyl ring. |
| Amino-substituted analog | Nitration followed by Reduction | HNO₃/H₂SO₄, then H₂/Pd-C | Addition of an amino group, creating a diaminophenyl derivative. |
| Acetyl-substituted analog | Friedel-Crafts Acylation | Acetyl chloride, AlCl₃ | Introduction of an acetyl group onto the aromatic ring. |
Alterations to the Propionic Acid Side Chain
The propionic acid moiety is a versatile functional group that can be readily transformed into a variety of other functionalities, significantly altering the molecule's polarity, acidity, and hydrogen bonding capabilities. The carboxylic acid is the most common site for these transformations.
Esterification and Amidation: The most common modifications involve the conversion of the carboxylic acid to esters or amides.
Esterification: Reaction with various alcohols under acidic conditions (e.g., Fischer esterification) yields the corresponding esters. This modification can increase lipophilicity.
Amidation: Coupling the carboxylic acid with primary or secondary amines using standard peptide coupling reagents (like DCC) or after conversion to an acyl chloride (with SOCl₂) produces a wide range of amide derivatives. rsc.org
Hydrazide and Hydrazone Formation: A multi-step synthesis can be employed to generate hydrazone derivatives.
The carboxylic acid is first converted to its corresponding methyl or ethyl ester.
Subsequent reaction of the ester with hydrazine (B178648) hydrate (B1144303) (hydrazinolysis) yields the propanehydrazide. nih.gov
The resulting hydrazide can then be condensed with various aromatic or aliphatic aldehydes and ketones to form N'-substituted propanehydrazones. nih.gov
Reduction and Homologation:
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like LiAlH₄.
Chain Extension: Arndt-Eistert homologation or similar chain-extension methodologies can be used to synthesize homologs with longer alkyl chains, such as butanoic or pentanoic acid derivatives.
Table 2: Synthetic Strategies for Propionic Acid Side Chain Alteration
| Derivative Type | Synthetic Pathway | Key Reagents | Intermediate/Product |
| Methyl Ester | Fischer Esterification | Methanol, H₂SO₄ (cat.) | 2-(3,4-Dimethylphenylamino)propanoate |
| Propanamide | Amide Coupling | Amine (R-NH₂), DCC | N-substituted-2-(3,4-Dimethylphenylamino)propanamide |
| Propanehydrazide | Hydrazinolysis of Ester | Hydrazine Hydrate | 2-(3,4-Dimethylphenylamino)propanehydrazide |
| Propanehydrazone | Condensation | Aldehyde (R-CHO) | N'-(R-methylidene)-2-(3,4-dimethylphenylamino)propanehydrazide |
| Propan-1-ol | Reduction | LiAlH₄ | 2-(3,4-Dimethylphenylamino)propan-1-ol |
Heterocyclic Conjugates and Hybrid Molecules
Creating hybrid molecules by conjugating the this compound scaffold with various heterocyclic ring systems is a sophisticated strategy to generate novel chemical entities. These syntheses often utilize the propionic acid chain as a linker or as a foundational element for building the new ring.
Research has shown that related aroylpropanoic acids can serve as valuable precursors for synthesizing a variety of heterocyclic systems. ekb.egresearchgate.net A common strategy involves a multi-step reaction sequence where the core structure is first modified and then cyclized.
Synthesis of Pyridazinones and Related Heterocycles: One documented pathway uses a related compound, 2-(3,4-dimethylphenyl)-3-aroylpropanoic acid, as a starting point. ekb.egresearchgate.net
The precursor propanoic acid is reacted with hydrazine hydrate (N₂H₄) in a suitable solvent like boiling ethanol.
This reaction leads to a condensation and cyclization event, forming a pyridazinone ring system attached to the core structure. ekb.egresearchgate.net
By using substituted hydrazines or other dinucleophiles, different heterocyclic systems can be accessed. For example, reaction with thiosemicarbazide (B42300) can be used to synthesize thiosemicarbazone derivatives. researchgate.net
Further reactions on these heterocyclic systems can yield more complex molecules like triazolopyridazines. ekb.egresearchgate.net Other heterocycles, such as furanones and oxazinones, have also been synthesized from these propanoic acid precursors through different cyclization strategies. ekb.egresearchgate.net
Table 3: Examples of Heterocyclic Conjugate Synthesis
| Precursor Molecule | Reagent | Resulting Heterocycle | Reference |
| 2-(3,4-Dimethylphenyl)-3-aroylpropanoic acid | Hydrazine Hydrate (N₂H₄) | Pyridazinone | ekb.egresearchgate.net |
| 2-(3,4-Dimethylphenyl)-3-aroylpropanoic acid | Thiosemicarbazide | Thiosemicarbazone derivative | researchgate.net |
| Pyridazinone derivative | Further cyclization reagents | Triazolopyridazine | ekb.egresearchgate.net |
Advanced Spectroscopic and Structural Elucidation of 2 3,4 Dimethylphenylamino Propionic Acid
High-Resolution Spectroscopic Characterization
Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁵N)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. By observing the behavior of atomic nuclei in a magnetic field, NMR provides information on the chemical environment, connectivity, and spatial proximity of atoms.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring protons. For a compound like 2-(3,4-Dimethylphenylamino)propionic acid, distinct signals would be expected for the aromatic protons, the methine proton on the alpha-carbon, the methylene (B1212753) protons of the propionic acid backbone, and the methyl groups on the phenyl ring. The chemical shifts (δ) are influenced by the electron density around the proton.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in a molecule. Key signals would correspond to the carboxyl carbon, the aromatic carbons, the alpha-carbon, the beta-carbon, and the methyl carbons. The chemical shifts in ¹³C NMR cover a much wider range than in ¹H NMR, often allowing for the clear resolution of all unique carbon signals.
¹⁵N NMR Spectroscopy: While less common due to the lower natural abundance and sensitivity of the ¹⁵N isotope, nitrogen-15 (B135050) NMR can provide valuable information about the electronic environment of the nitrogen atom in the amino group. The chemical shift of the nitrogen would be indicative of its bonding and hybridization state.
Interactive Data Table: Representative NMR Data for L-phenylalanine
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | 7.30-7.45 | m | Aromatic (C₆H₅) |
| ¹H | 4.01 | t | α-CH |
| ¹H | 3.15, 3.30 | dd | β-CH₂ |
| ¹³C | 175.0 | s | C=O (carboxyl) |
| ¹³C | 137.5 | s | C-1' (aromatic) |
| ¹³C | 129.5 | s | C-2', C-6' (aromatic) |
| ¹³C | 128.8 | s | C-3', C-5' (aromatic) |
| ¹³C | 127.3 | s | C-4' (aromatic) |
| ¹³C | 55.8 | s | α-CH |
| ¹³C | 38.2 | s | β-CH₂ |
Note: Data is for L-phenylalanine in D₂O and is representative. Chemical shifts can vary depending on the solvent and experimental conditions.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Specific bonds vibrate at characteristic frequencies, resulting in a unique spectral fingerprint.
For this compound, key absorption bands would be expected for the O-H stretch of the carboxylic acid, the N-H stretch of the secondary amine, the C=O stretch of the carboxyl group, C-N stretching, and various C-H and C=C stretching and bending vibrations associated with the aromatic ring and the alkyl chain. The broadness of the O-H stretch is a characteristic feature of carboxylic acids due to hydrogen bonding.
Interactive Data Table: Representative FTIR Data for L-phenylalanine
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3443 | Strong, Broad | O-H Stretch (Carboxylic Acid) |
| 3068, 3034 | Medium | N-H Stretch (Amine) |
| 2964-2940 | Medium | C-H Stretch (Alkyl) |
| 1625 | Shoulder | C=C Stretch (Aromatic) |
| 1608 | Strong | N-H Bend (Amine) |
| 1587 | Strong | C=O Stretch (Carboxylate) |
Note: Data is for solid L-phenylalanine and is representative. Peak positions and intensities can vary based on the physical state of the sample. researchgate.net
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its elemental composition. The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure.
For this compound, the molecular ion peak would confirm the molecular weight and formula. Common fragmentation pathways for N-aryl amino acids include cleavage of the bond between the alpha and beta carbons, loss of the carboxyl group, and fragmentation of the aromatic ring.
Interactive Data Table: Representative HRMS Data for L-phenylalanine
| Parameter | Value |
| Molecular Formula | C₉H₁₁NO₂ |
| Exact Mass | 165.07898 u |
| Molecular Weight | 165.19 g/mol |
| Key Fragment (m/z) | 120 ([M-COOH]⁺) |
| Key Fragment (m/z) | 91 ([C₇H₇]⁺, benzyl (B1604629) cation) |
| Key Fragment (m/z) | 74 ([M-C₇H₇]⁺) |
Note: Fragmentation patterns can vary depending on the ionization technique used. nist.gov
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed model of the crystal lattice and the molecule's conformation can be constructed.
Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)
The arrangement of molecules in a crystal, known as crystal packing, is governed by intermolecular forces. For N-aryl amino acids, hydrogen bonding is a dominant interaction, typically involving the carboxylic acid and amino groups. nih.gov These interactions can lead to the formation of chains, sheets, or more complex three-dimensional networks. researchgate.net
Conformational Analysis in the Crystalline State
X-ray crystallography provides a snapshot of the molecule's conformation in the solid state. This includes precise measurements of bond lengths, bond angles, and torsion angles. For flexible molecules like this compound, the conformation in the crystal is a result of the interplay between intramolecular steric effects and the optimization of intermolecular interactions within the crystal lattice. The conformation of the propionic acid side chain relative to the phenylamino (B1219803) group is a key structural feature that would be revealed by such an analysis. It is not uncommon for molecules to exist in different crystalline forms, known as polymorphs, each with a unique crystal packing and potentially different molecular conformations. nih.gov
Despite a comprehensive search for scientific literature, no specific computational chemistry studies focusing on "this compound" were found. As a result, the detailed research findings and data tables required to populate the requested article sections on Density Functional Theory (DFT) calculations, Molecular Electrostatic Potential (MEP) mapping, and Natural Bond Orbital (NBO) analysis for this particular compound are not available in the public domain.
The provided outline requires an in-depth analysis based on advanced computational and spectroscopic data. This includes:
Optimized geometry and electronic properties from DFT calculations.
Reactivity insights from MEP mapping.
Delocalization and stability analysis through NBO calculations.
Generating scientifically accurate and thorough content for these sections is contingent on the existence of published research that has performed these specific analyses on "this compound." Without such foundational data, it is not possible to construct the requested article while adhering to the principles of scientific accuracy and the exclusion of fabricated information.
General principles of these computational methods can be described, but applying them specifically to "this compound" to generate the required data tables and detailed findings would necessitate performing the actual computational studies, which is beyond the scope of this request.
Therefore, the article as outlined cannot be generated at this time due to the absence of the necessary scientific research and data for the specified chemical compound.
Despite extensive research, specific structure-activity relationship (SAR) studies focusing solely on this compound and its analogs, as outlined in the provided structure, are not available in the public domain.
General SAR principles for the broader class of arylpropionic acids and N-aryl amino acids have been established. These studies indicate that the nature and position of substituents on the phenyl ring, modifications to the propionic acid side chain, and the stereochemistry of the chiral center can all significantly influence biological activity. However, detailed investigations that systematically explore these aspects specifically for the this compound scaffold, including quantitative data comparing different methyl substitution patterns, the electronic and steric effects of a range of substituents, and modifications to the propionic acid moiety, could not be located.
Consequently, the specific research findings and data tables required to populate the requested article sections and subsections—"Systematic Exploration of Phenyl Ring Substitutions," "Modulation of the Propionic Acid Moiety," and "Stereochemical Considerations in Structure-Activity Relationships"—for this particular compound are not available.
Structure Activity Relationship Sar Studies of 2 3,4 Dimethylphenylamino Propionic Acid and Its Analogs
Stereochemical Considerations in Structure-Activity Relationships
Enantiomeric Selectivity in Biological Interactions
Enantiomers are stereoisomers that are non-superimposable mirror images of each other. While they have identical physicochemical properties in an achiral environment, they can exhibit profound differences in their biological activity, a phenomenon known as enantiomeric selectivity. This is because biological systems, such as enzymes and receptors, are themselves chiral and can therefore differentiate between the two enantiomers.
For many arylpropionic acid derivatives, it is well-established that the (S)-enantiomer is often the more biologically active form. This is particularly true for non-steroidal anti-inflammatory drugs (NSAIDs), where the (S)-enantiomer is a more potent inhibitor of cyclooxygenase (COX) enzymes. Although specific studies on the enantiomers of 2-(3,4-dimethylphenylamino)propionic acid are not widely available, general principles of SAR for this class of compounds suggest that a similar enantiomeric preference is likely.
The differential activity between enantiomers can be attributed to the three-point attachment model, where one enantiomer can achieve a more favorable interaction with the binding site of a receptor or the active site of an enzyme than its mirror image. For instance, the carboxylate group, the phenylamino (B1219803) moiety, and the methyl group of this compound would need to orient themselves in a specific three-dimensional arrangement to achieve optimal binding.
Table 1: Representative Enantiomeric Selectivity in Arylpropionic Acid Analogs
| Compound Analog | Enantiomer | Biological Target | Activity (IC₅₀ in µM) |
| Analog A | (S)-enantiomer | Enzyme X | 0.5 |
| Analog A | (R)-enantiomer | Enzyme X | 50 |
| Analog B | (S)-enantiomer | Receptor Y | 2.5 |
| Analog B | (R)-enantiomer | Receptor Y | 150 |
This table provides illustrative data for analogous compounds to demonstrate the concept of enantiomeric selectivity, as specific data for this compound is not available.
Diastereomeric Effects on Activity Profiles
When a molecule has more than one chiral center, it can exist as diastereomers, which are stereoisomers that are not mirror images of each other. Unlike enantiomers, diastereomers have different physicochemical properties and can exhibit distinct biological activity profiles. The introduction of a second chiral center into an analog of this compound can lead to four possible stereoisomers: (R,R), (S,S), (R,S), and (S,R).
The differences in activity between diastereomers can arise from various factors, including altered binding affinity, changes in metabolic stability, or different distribution profiles within the body. The specific spatial arrangement of functional groups in one diastereomer may allow for optimal interactions with a target, while the arrangement in another may lead to steric hindrance or a less favorable binding orientation.
Table 2: Representative Diastereomeric Effects on the Activity of Arylpropionic Acid Analogs
| Compound Analog | Diastereomer | Biological Activity | Potency (ED₅₀ in mg/kg) |
| Analog C | (2S, 3S) | Analgesic | 10 |
| Analog C | (2R, 3R) | Analgesic | 100 |
| Analog C | (2S, 3R) | Analgesic | >200 |
| Analog C | (2R, 3S) | Analgesic | >200 |
This table provides illustrative data for analogous compounds to demonstrate the concept of diastereomeric effects, as specific data for this compound analogs with multiple chiral centers is not available.
Investigation of Preclinical Biological Activities of 2 3,4 Dimethylphenylamino Propionic Acid
Enzyme Inhibition Studies
Propionic acid derivatives, particularly the arylpropionic acid class, are well-documented as inhibitors of cyclooxygenase (COX) enzymes, which is a cornerstone of their anti-inflammatory effects. However, specific studies detailing the enzyme inhibition profile of 2-(3,4-Dimethylphenylamino)propionic acid are not prevalent in the reviewed literature.
Identification of Target Enzymes (e.g., Cyclooxygenases, Phospholipases)
While it can be hypothesized that this compound may target enzymes such as cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) due to its structural similarity to other non-steroidal anti-inflammatory drugs (NSAIDs), specific experimental evidence identifying its precise molecular targets is not available. drexel.eduresearchgate.netyoutube.comnih.gov Similarly, its activity against phospholipases has not been specifically documented. nih.govdocumentsdelivered.com
In Vitro Kinetic Analysis of Enzyme Inhibition (e.g., IC50, Ki determination)
Comprehensive in vitro kinetic analyses, including the determination of IC50 (half maximal inhibitory concentration) and Ki (inhibition constant) values for this compound against specific enzymes, are not reported in the available literature. Such data is crucial for quantifying the potency of enzyme inhibition. nih.govresearchgate.netresearchgate.net
Mechanism of Enzyme Inhibition (e.g., Competitive, Non-Competitive)
The precise mechanism by which this compound might inhibit target enzymes, whether through competitive, non-competitive, or other modes of inhibition, has not been elucidated in published studies. wikipedia.orgteachmephysiology.comlibretexts.orgnih.gov Understanding the mechanism of action is fundamental to characterizing its pharmacological profile.
Antimicrobial Potential
The antimicrobial properties of various propionic acid derivatives have been a subject of scientific inquiry. arabjchem.orgresearchgate.netresearchgate.net However, specific data on the antibacterial and antifungal activity of this compound is scarce.
Antibacterial Activity Against Multi-Drug Resistant Pathogens (e.g., ESKAPE group bacteria)
There is a significant global health concern regarding multi-drug resistant bacteria, particularly the ESKAPE group (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species). nih.govresearchgate.netmdpi.comajchem-a.commdpi.com While research is ongoing to find new antimicrobial agents against these pathogens, studies specifically evaluating the efficacy of this compound against ESKAPE bacteria have not been identified.
Antifungal Activity Against Drug-Resistant Strains (e.g., Candida species)
Drug-resistant fungal strains, such as certain species of Candida, pose a growing therapeutic challenge. mdpi.comresearchgate.netnih.govresearchgate.netnih.gov Propionic acid itself is known to have antifungal properties. researchgate.netnih.gov However, dedicated studies on the antifungal spectrum and potency of this compound against drug-resistant Candida or other fungal species are not available in the current body of scientific literature.
Based on a comprehensive search of available scientific literature, there is no specific preclinical data for the compound This compound corresponding to the detailed biological activities outlined in your request.
The investigation into the specified areas—in vitro cytotoxicity in A549, MCF-7, and HT-29 cell lines, selectivity towards cancerous cells, impact on cancer cell proliferation and migration, and specific anti-inflammatory mechanisms in non-human models—did not yield published research results for this particular molecule.
Therefore, it is not possible to generate an article that adheres to the strict content inclusions and outline provided. Information available pertains to other propionic acid derivatives or the general biological activities of the broader chemical class, which falls outside the scope of your specific instructions.
Antioxidant Properties
There is currently a lack of published research investigating the antioxidant properties of this compound. Scientific studies are necessary to determine if this compound possesses the ability to neutralize free radicals and mitigate oxidative stress.
Reactive Oxygen Species (ROS) Scavenging Assays
No data from Reactive Oxygen Species (ROS) scavenging assays for this compound have been reported in the scientific literature. Standard assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay or the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay, would be required to evaluate its potential to scavenge free radicals directly. Furthermore, cell-based assays would be needed to assess its ability to reduce intracellular ROS levels.
Mechanism of Antioxidant Action
The mechanism through which this compound might exert antioxidant effects remains uninvestigated. Potential mechanisms could include hydrogen atom transfer, single electron transfer, or the chelation of transition metals involved in radical-generating reactions. However, without experimental evidence, any proposed mechanism would be purely speculative. Further research is required to elucidate if this compound has any antioxidant activity and, if so, the pathways involved.
Mechanistic Investigations at the Molecular and Cellular Level
Molecular Target Identification and Validation
The initial step in understanding the pharmacological effects of 2-(3,4-Dimethylphenylamino)propionic acid would be to identify and validate its specific molecular targets within a biological system. This process is crucial for deciphering its mechanism of action and potential therapeutic applications.
Ligand-Target Binding Studies
Direct interaction between a compound and its protein target is a fundamental aspect of its mechanism of action. Ligand-target binding studies are designed to characterize this interaction in terms of affinity, kinetics, and thermodynamics. While specific binding studies for this compound are not documented, the general approach involves techniques such as isothermal titration calorimetry (ITC) to measure the heat changes upon binding, and surface plasmon resonance (SPR) to analyze the kinetics of the interaction in real-time. These methods would provide quantitative data on the binding affinity (Kd), association (ka), and dissociation (kd) rates of the compound to its putative target.
Proteomic Approaches for Target Profiling
Modern proteomic strategies offer a broad and unbiased view of a compound's interactions within the entire proteome. nih.gov Chemical proteomics is a powerful tool for identifying the protein targets of bioactive small molecules. nih.gov Techniques such as affinity chromatography coupled with mass spectrometry (AC-MS) could be employed, where a derivative of this compound is immobilized on a solid support to capture its binding partners from cell lysates.
Another advanced method is activity-based protein profiling (ABPP), which utilizes chemical probes that covalently bind to the active sites of enzymes, allowing for the identification of enzyme targets in their native cellular environment. nih.gov These proteomic approaches can reveal not only the primary targets but also potential off-target interactions, which is critical for a comprehensive understanding of a compound's biological effects.
Cellular Pathway Modulation
Once a molecular target is identified, the subsequent step is to understand how the interaction of this compound with its target modulates cellular signaling pathways. This involves examining the downstream effects of target engagement on cellular functions.
Investigation of Signaling Pathways (e.g., Cell Survival, Apoptosis)
Many bioactive compounds exert their effects by modulating key signaling pathways that control cellular processes like survival and programmed cell death (apoptosis). For instance, studies on other propionic acid derivatives have shown effects on such pathways. Propionic acid itself has been shown to induce apoptosis in certain cancer cell lines. nih.govnih.govmdpi.com It has also been found to regulate the apoptosis/autophagy switch in the hypothalamus of diabetic rats. nih.gov Investigations into this compound would involve treating relevant cell lines with the compound and then analyzing the activation or inhibition of key proteins in signaling cascades such as the PI3K/Akt, MAPK, and NF-κB pathways, which are central regulators of cell fate. nih.govmdpi.com Techniques like Western blotting would be used to measure the phosphorylation status and expression levels of key signaling proteins.
Transcriptomic and Proteomic Analysis of Cellular Response
To gain a global understanding of the cellular response to this compound, transcriptomic and proteomic analyses are invaluable. Transcriptomics, often performed using RNA sequencing (RNA-Seq), would reveal changes in gene expression patterns following treatment with the compound. nih.govmdpi.commdpi.com This can provide insights into the cellular pathways and biological processes that are affected. nih.govmdpi.commdpi.com
Complementary to this, proteomic analysis, using techniques like mass spectrometry, would identify changes in the abundance of thousands of proteins within the cell. nih.govnih.govnih.gov This provides a more direct picture of the functional changes occurring in response to the compound. nih.govnih.govnih.gov By integrating transcriptomic and proteomic data, a comprehensive network of the cellular response to this compound can be constructed, highlighting the key modulated pathways and cellular functions. nih.govmdpi.com
Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions
Computational approaches such as molecular docking and molecular dynamics (MD) simulations are powerful tools for predicting and analyzing the interaction between a ligand and its receptor at an atomic level. researchgate.netnih.govnih.govnih.govmdpi.comnih.govresearchgate.net
Molecular docking studies would be used to predict the preferred binding orientation of this compound within the binding site of a putative target protein. nih.govnih.govresearchgate.net These simulations calculate the binding energy and identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. nih.govmdpi.com
Following docking, molecular dynamics simulations can be performed to study the dynamic behavior of the ligand-receptor complex over time. nih.govmdpi.comnih.gov These simulations provide insights into the stability of the binding pose and can reveal conformational changes in the protein upon ligand binding. nih.govmdpi.com The binding free energy can also be calculated from these simulations to provide a more accurate estimation of the binding affinity. nih.govnih.gov Such computational studies can guide the rational design of more potent and selective derivatives of this compound. nih.govnih.govresearchgate.net
Prediction of Binding Modes and Affinities
Currently, there is a lack of specific published data from molecular docking or other computational studies that would allow for a detailed prediction of the binding modes and affinities of this compound with its potential biological targets. Such studies are crucial for understanding the orientation of the molecule within a protein's binding site and for quantifying the strength of the interaction.
Identification of Key Amino Acid Residues for Interaction
Without predictive binding mode studies, the identification of key amino acid residues that are critical for the interaction of this compound with a protein target remains speculative. The specific residues involved in forming hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with this particular compound have not been elucidated in the available scientific literature.
Conformational Changes Upon Ligand Binding
Information regarding the conformational changes that a target protein may undergo upon binding to this compound is not available. Understanding these structural alterations is fundamental to comprehending the functional consequences of the ligand-protein interaction, such as enzyme activation or inhibition.
Potential Applications in Chemical Biology and Drug Discovery
Development as Novel Scaffolds for Therapeutic Agents
The modification of amino acids with functional groups is a well-established strategy in drug discovery to generate compounds with diverse pharmacological profiles. ontosight.ai Derivatives of N-aryl amino acids, such as the subject compound, are being explored for their potential as anticancer, antimicrobial, and antiviral agents. mdpi.commdpi.comnih.gov The versatility of this scaffold allows for systematic chemical modifications to enhance potency, selectivity, and pharmacokinetic properties.
In drug discovery, a "lead" compound is a chemical starting point that shows promising activity towards a specific biological target. The 2-(3,4-Dimethylphenylamino)propionic acid scaffold can be considered a platform for generating a library of related compounds to be screened for biological activity. Through chemical synthesis, different substituents can be introduced onto the phenyl ring or modifications can be made to the propionic acid tail to explore the structure-activity relationship (SAR).
SAR studies on analogous N-aryl amino acid derivatives have demonstrated how subtle structural changes can significantly impact biological function. For instance, studies on N-benzoyl derivatives of phenylalanine revealed that the type and position of substituents on the benzoyl ring directly influenced their growth-inhibiting activity against microorganisms, which is often used as a preliminary screen for antitumor potential. nih.gov Similarly, research on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives showed that their anticancer and antioxidant activities were highly dependent on the specific chemical groups attached to the core structure. nih.govmdpi.com This principle of optimization is central to medicinal chemistry; a lead compound identified from a library based on the this compound scaffold would undergo similar iterative modifications to maximize its therapeutic effect and minimize potential off-target effects.
Table 1: Research on Structurally Related N-Aryl Amino Acid Scaffolds This table is for illustrative purposes based on related compounds, as specific lead optimization data for this compound is not extensively published.
| Scaffold Class | Therapeutic Area | Key Findings from Analogs | Citation(s) |
|---|---|---|---|
| N-Aryl Phenylalanine Derivatives | Antiviral (HIV) | The phenylalanine core is crucial for binding to the HIV capsid protein; modifications influence antiviral potency. | mdpi.com |
| N-Benzoyl Phenylalanine Derivatives | Anticancer | Substitutions on the N-benzoyl ring significantly alter growth-inhibiting activity in microbial screens. | nih.gov |
| 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives | Anticancer / Antimicrobial | The scaffold is promising for developing agents with dual anticancer and antioxidant properties; activity is structure-dependent. | nih.govmdpi.comresearchgate.net |
Once a lead compound is optimized, it enters the preclinical development pipeline. This stage involves extensive laboratory and animal testing to gather data on its efficacy and safety before it can be considered for human trials. For a hypothetical therapeutic agent derived from the this compound scaffold, this process would involve:
In Vitro Studies: Assessing the compound's mechanism of action, potency (e.g., IC50 value), and selectivity against specific cell lines (e.g., cancer cells vs. healthy cells). For example, derivatives of the related 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid were evaluated for their antiproliferative effects on lung carcinoma cells. mdpi.com
Pharmacokinetic Profiling: Studying how the compound is absorbed, distributed, metabolized, and excreted (ADME) by the body. This helps in determining its stability and bioavailability.
In Vivo Studies: Testing the compound in animal models of a specific disease to evaluate its efficacy and to identify any potential toxicities.
Detailed information regarding the progression of this compound itself through a preclinical pipeline is not available in publicly accessible literature, which is common for specific, non-commercialized research compounds. However, the activities shown by its close analogs in anticancer and antimicrobial studies suggest the types of preclinical evaluations that would be relevant. nih.govresearchgate.net
Utility as Chemical Probes for Biological Process Elucidation
Beyond their potential as therapeutic scaffolds, compounds like this compound can be developed into chemical probes. These are small molecules designed to selectively interact with a specific biological target, such as an enzyme or receptor, thereby allowing researchers to study its function in real-time within a complex biological system. nih.gov The incorporation of unnatural amino acids into proteins is a powerful tool for probing protein structure and function. researchgate.net
Enzyme-activated probes are powerful tools for monitoring biological processes. nih.gov They are typically designed with a specific, enzyme-cleavable group attached to a fluorescent reporter. When the target enzyme is active, it cleaves the group, releasing the fluorophore and generating a detectable signal.
The this compound structure could be adapted for this purpose. For example, it could be chemically modified to bind to the active site of a particular enzyme. Research on other propionic acid derivatives demonstrates this principle; for instance, derivatives of 2-acetylamino-propionic acid have been rationally designed as irreversible inhibitors of the enzyme glutathione (B108866) reductase, which is a target for antimalarial and anticancer agents. researchgate.net By designing a derivative of this compound that specifically inhibits a target enzyme, researchers could investigate the role of that enzyme in disease pathways.
Cellular signaling pathways are complex networks that control fundamental processes such as cell growth, differentiation, and communication. nih.gov Functional amino acids and their metabolites are known to play key regulatory roles in major signaling cascades, including the mTORC1, AMPK, and MAPK pathways. researchgate.net
An N-aryl amino acid like this compound could serve as a unique tool to probe these networks. By attaching reporter tags (like fluorophores) or reactive groups to the scaffold, scientists can create probes to visualize signaling events or to identify unknown protein-protein interactions within a pathway. The specific dimethylphenyl group provides a distinct chemical handle that can be used to track the molecule's interactions within a cell, helping to map how external signals are transmitted and processed, ultimately leading to a specific cellular response. nih.govresearchgate.net
Future Directions and Emerging Research Opportunities
Advanced Synthetic Strategies for Scalability and Diversity
The future development of 2-(3,4-Dimethylphenylamino)propionic acid and its analogs is heavily reliant on the innovation of advanced synthetic strategies. The objectives are twofold: to establish highly efficient and scalable synthesis routes suitable for industrial production and to create diverse libraries of related compounds for extensive structure-activity relationship (SAR) studies.
Furthermore, creating chemical diversity is paramount for discovering analogs with improved properties. Methodologies like parallel synthesis and diversity-oriented synthesis will be instrumental. These approaches allow for the systematic modification of the core structure of this compound. Key areas for modification include:
Aromatic Ring Substitution: Introducing a variety of substituents onto the 3,4-dimethylphenyl ring to probe the effects on target binding and pharmacokinetic properties.
Propionic Acid Chain Modification: Altering the length or branching of the alkyl chain or replacing the carboxylic acid with bioisosteres to modulate activity and metabolic stability.
Amino Linker Variation: Exploring different linkers between the aromatic ring and the propionic acid group to optimize the spatial arrangement and conformational flexibility of the molecule.
Recent studies on the synthesis of other novel propanoic acid derivatives have demonstrated the utility of creating hydrazide intermediates, which can then be coupled with various aldehydes to generate a wide array of final compounds. nih.gov Adopting such strategies would enable the generation of extensive libraries of this compound analogs, providing a rich dataset for identifying candidates with superior therapeutic profiles.
Deeper Mechanistic Elucidation via Multi-Omics Approaches
Understanding the precise mechanism of action is fundamental to the rational development of any therapeutic agent. While arylpropionic acids are traditionally known as inhibitors of cyclooxygenase (COX) enzymes, the full spectrum of biological effects of this compound may be far more complex. orientjchem.org Modern multi-omics technologies offer an unprecedented opportunity to dissect the compound's molecular interactions within a biological system in an unbiased and holistic manner. elifesciences.org
Integrating various omics platforms can provide a comprehensive view of the cellular response to the compound:
Proteomics: Global protein analysis can identify direct binding partners and downstream proteins whose expression or activity is altered, revealing the signaling pathways modulated by the compound. nih.gov
Metabolomics: Untargeted analysis of cellular metabolites can uncover perturbations in metabolic pathways, offering insights into the compound's effects on cellular energy, biosynthesis, and signaling. nih.govresearchgate.net Studies in related disorders like propionic acidemia have shown how metabolomics can pinpoint dysregulation in specific pathways, such as serine and thiol metabolism. nih.govnih.gov
Transcriptomics: Analyzing changes in gene expression at the mRNA level can provide a broad overview of the cellular processes affected by the compound, helping to generate hypotheses about its mechanism of action.
Genomics: While less common for mechanistic studies of small molecules, genomic approaches can help identify genetic factors that influence sensitivity or resistance to the compound.
By combining these datasets, researchers can construct detailed molecular networks that illustrate how this compound exerts its effects. mdpi.com This integrated approach moves beyond a single-target perspective, embracing the complexity of cellular biology to potentially uncover novel mechanisms and identify biomarkers for predicting treatment response. elifesciences.orgnih.gov
Exploration of Novel Biological Targets and Therapeutic Areas
The structural motif of arylpropionic acid is present in numerous compounds with a wide range of biological activities, including anti-inflammatory, analgesic, anti-bacterial, and anti-cancer properties. orientjchem.org This suggests that this compound and its derivatives may interact with a broader range of biological targets than initially anticipated. A key future direction is the systematic exploration of these novel targets to unlock new therapeutic applications.
Target identification and validation can be pursued through several advanced methodologies:
Chemical Proteomics: Techniques like activity-based protein profiling (ABPP) and affinity chromatography-mass spectrometry can be used to directly identify the protein targets that the compound binds to within a complex biological sample.
Phenotypic Screening: High-throughput screening of the compound against diverse cell-based assays representing various disease states (e.g., cancer cell proliferation, microbial growth, neuronal function) can reveal unexpected biological activities. mdpi.com Recent research has shown that derivatives of similar scaffolds, such as 3-((4-hydroxyphenyl)amino)propanoic acid, exhibit promising anticancer and antioxidant properties, suggesting that oncology could be a fruitful area of investigation. mdpi.com
In Silico Target Prediction: Computational algorithms can predict potential protein targets based on the chemical structure of the compound by comparing it to databases of known ligands and their targets.
The identification of novel targets would open the door to entirely new therapeutic areas. For example, if the compound is found to modulate a key protein in cancer cell survival, it could be repurposed as an anti-cancer agent. rsc.org Similarly, if it targets an essential enzyme in a pathogenic bacterium, it could be developed as a novel antimicrobial. mdpi.com This expansion beyond the traditional anti-inflammatory field represents a significant opportunity for value creation and addressing unmet medical needs.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, making it faster, cheaper, and more efficient. nih.govnih.gov These computational tools can be powerfully applied to the future development of this compound.
Key applications of AI and ML in this context include:
De Novo Drug Design: Generative AI models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be trained on large chemical databases to design novel molecules from scratch. springernature.combigchem.eu These models can be programmed to generate analogs of this compound that are optimized for specific properties, such as high potency, selectivity, and favorable pharmacokinetic profiles.
Predictive Modeling (Q SAR): ML algorithms can build quantitative structure-activity relationship (QSAR) models that predict the biological activity of a compound based on its chemical structure. By training these models on data from a library of synthesized analogs, researchers can prioritize which new compounds to synthesize, focusing resources on those most likely to succeed. mdpi.com
ADME/T Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties of a compound is crucial for its success as a drug. nih.gov AI-based models can predict these properties with increasing accuracy early in the design phase, allowing chemists to modify the structure of this compound to avoid potential liabilities like poor solubility or metabolic instability. nih.gov
By leveraging AI and ML, the design-make-test-analyze cycle can be significantly accelerated. springernature.com These technologies allow for the intelligent exploration of chemical space, guiding medicinal chemists toward the most promising molecular designs and dramatically increasing the probability of developing a successful therapeutic agent based on the this compound scaffold.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
